2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol
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Overview
Description
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18FNO This compound features a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 2-fluorophenyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may play a role in binding to receptors or enzymes, while the ethylamino and butanol moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Fluorophenyl)methyl]amino}butan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a propanol moiety instead of butanol.
Uniqueness
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its fluorophenyl group, in particular, can influence its reactivity and interactions with biological targets.
Biological Activity
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics, which include a butanol moiety and an ethylamine group with a 2-fluorophenyl substitution. This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.
- Molecular Formula : C12H16FNO
- Molecular Weight : Approximately 211.28 g/mol
- Structural Features :
- Contains a butanol backbone.
- Ethylamine group substituted with a 2-fluorophenyl ring.
The mechanism of action for this compound is not fully elucidated, but it is believed to involve:
- Receptor Binding : The fluorophenyl group may enhance binding affinity to certain receptors or enzymes.
- Interaction with Neurotransmitter Systems : Similar compounds have shown activity in modulating neurotransmitter systems, potentially influencing mood and behavior.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the fluorine atom may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against bacterial strains.
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer activity. For instance, derivatives of similar compounds have shown significant cytotoxic effects against different cancer cell lines, such as A549 (human non-small cell lung cancer cells) and others. Notably, compounds with structural similarities have demonstrated IC50 values indicating their potency in inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the biological activity of flavonol derivatives against A549 cells, it was found that certain structurally similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests that modifications in the structure can lead to enhanced anticancer properties, warranting further exploration of this compound as a potential candidate for cancer therapy .
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 |
InChI Key |
SUWPAXNGIUATFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
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